molecular formula C12H14N4O5 B5794963 [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 91759-62-5

[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B5794963
CAS No.: 91759-62-5
M. Wt: 294.26 g/mol
InChI Key: WGHINWVEQFYYOY-UHFFFAOYSA-N
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Description

[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid is a chemical compound that features a tetrazole ring attached to a phenyl group substituted with three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile. This reaction often requires a catalyst such as zinc chloride and is carried out under reflux conditions.

    Attachment of the Phenyl Group: The phenyl group with methoxy substitutions can be introduced through a coupling reaction, such as a Suzuki coupling, using a palladium catalyst.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Sodium hydride or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.

    Reduction: Formation of 5-(3,4,5-trimethoxyphenyl)tetrazole.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its tetrazole ring can mimic the carboxylate group in biological systems, making it a valuable scaffold for developing enzyme inhibitors and receptor agonists.

Industry

In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzyme active sites, altering their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding or hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzoic acid: Similar in structure but lacks the tetrazole ring.

    5-Phenyl-2H-tetrazole: Contains the tetrazole ring but lacks the methoxy-substituted phenyl group.

    2-(3,4,5-Trimethoxyphenyl)acetic acid: Similar but lacks the tetrazole ring.

Uniqueness

The uniqueness of [5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid lies in its combination of a tetrazole ring and a methoxy-substituted phenyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Biological Activity

[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₂₅N₇O₅
  • Molecular Weight : 405.44 g/mol

The structure features a tetrazole ring linked to a trimethoxyphenyl group and an acetic acid moiety, contributing to its unique biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.

Anti-inflammatory and Analgesic Activity

A study highlighted the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The compound demonstrated significant inhibition of COX-2 with an IC₅₀ value indicating its potency as an anti-inflammatory agent.

Enzyme IC₅₀ Value Selectivity Index (COX-1/COX-2)
COX-1150 nM570.6
COX-2150 nM

This data suggests that the compound may serve as a lead for developing anti-inflammatory drugs with reduced side effects associated with COX-1 inhibition .

Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it exhibits significant antiproliferative activity.

Cell Line IC₅₀ Value (µM)
WEHI-164 (mouse skin fibrosarcoma)3.2
AGS (human gastric carcinoma)5.6

These findings indicate that this compound could be a promising candidate for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cyclooxygenase Enzymes : By selectively inhibiting COX-2 over COX-1, the compound reduces inflammation without the gastrointestinal side effects typical of non-selective NSAIDs.
  • Cytotoxicity in Cancer Cells : The compound’s ability to induce apoptosis in cancer cells may involve the disruption of tubulin polymerization and interference with cell cycle progression.

Case Studies

A notable case study involved the evaluation of this compound in a mouse model to assess its anti-inflammatory properties. The study demonstrated a significant reduction in paw edema compared to control groups treated with saline. This reinforces the compound's potential as a therapeutic agent in inflammatory conditions.

Properties

IUPAC Name

2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c1-19-8-4-7(5-9(20-2)11(8)21-3)12-13-15-16(14-12)6-10(17)18/h4-5H,6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHINWVEQFYYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214036
Record name 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91759-62-5
Record name 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91759-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4,5-Trimethoxyphenyl)-2H-tetrazole-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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